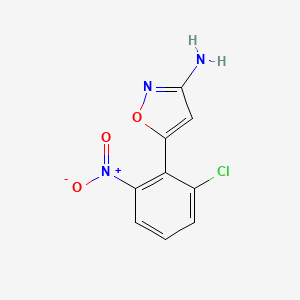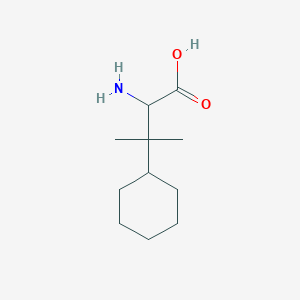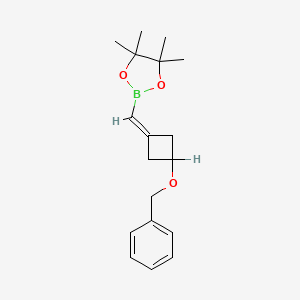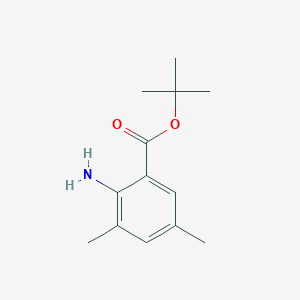![molecular formula C9H8Cl2N2O3 B13559529 Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate is a chemical compound with the molecular formula C9H8Cl2N2O3 and a molecular weight of 263.07742 . This compound is known for its unique chemical structure, which includes a pyridine ring substituted with chlorine atoms at positions 5 and 6, and a formamido group attached to the 3-position of the pyridine ring. The compound is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloropyridine-3-carboxylic acid.
Formation of Formamido Group: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation: The acid chloride is reacted with formamide to introduce the formamido group.
Esterification: Finally, the formamido acid is esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate can be compared with other similar compounds, such as:
Methyl 2-[(3,6-dichloropyridin-2-YL)formamido]acetate: This compound has a similar structure but with chlorine atoms at different positions on the pyridine ring.
Methyl 2-[(4,5-dichloropyridin-3-YL)formamido]acetate: Another similar compound with chlorine atoms at positions 4 and 5.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H8Cl2N2O3 |
|---|---|
Peso molecular |
263.07 g/mol |
Nombre IUPAC |
methyl 2-[(5,6-dichloropyridine-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-16-7(14)4-13-9(15)5-2-6(10)8(11)12-3-5/h2-3H,4H2,1H3,(H,13,15) |
Clave InChI |
SKCUVXICCZSVEO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




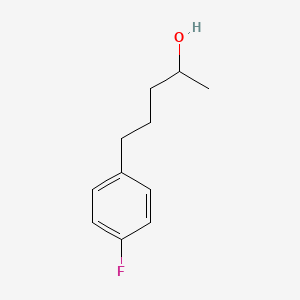
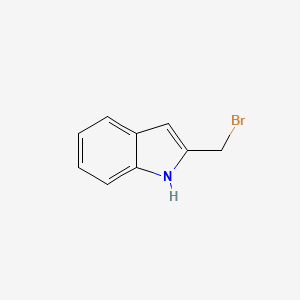
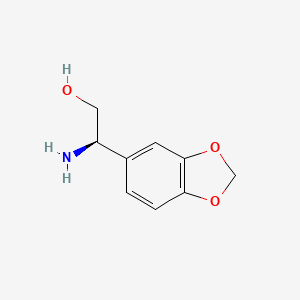
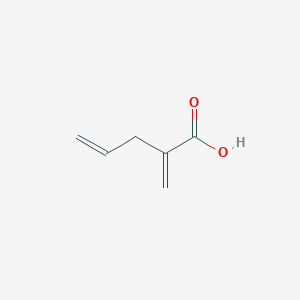
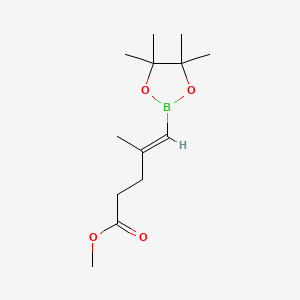

![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)
